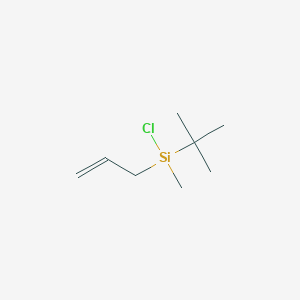
tert-Butyl(chloro)methyl(prop-2-en-1-yl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl(chloro)methyl(prop-2-en-1-yl)silane is an organosilicon compound that features a silicon atom bonded to a tert-butyl group, a chloromethyl group, and a prop-2-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(chloro)methyl(prop-2-en-1-yl)silane typically involves the reaction of tert-butyl(chloro)methylsilane with an allylating agent under specific conditions. One common method involves the use of allyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(chloro)methyl(prop-2-en-1-yl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.
Addition Reactions: The prop-2-en-1-yl group can undergo addition reactions with electrophiles, such as hydrogen halides or halogens, leading to the formation of new carbon-carbon or carbon-halogen bonds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products. For example, oxidation with strong oxidizing agents can convert the prop-2-en-1-yl group to an epoxide or a diol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Addition Reactions: Reagents like hydrogen bromide (HBr) or chlorine (Cl2) in solvents such as dichloromethane (DCM) or carbon tetrachloride (CCl4).
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in aqueous or organic solvents.
Major Products Formed
Substitution Reactions: Products such as tert-butyl(azidomethyl)(prop-2-en-1-yl)silane or tert-butyl(cyanomethyl)(prop-2-en-1-yl)silane.
Addition Reactions: Products like tert-butyl(chloro)methyl(2-bromo-2-propyl)silane.
Oxidation: Products such as tert-butyl(chloro)methyl(prop-2-en-1-yl)epoxide or tert-butyl(chloro)methyl(prop-2-en-1-yl)diol.
Scientific Research Applications
tert-Butyl(chloro)methyl(prop-2-en-1-yl)silane has several scientific research applications, including:
Organic Synthesis:
Materials Science: The compound is utilized in the preparation of silicon-based polymers and resins, which have applications in coatings, adhesives, and sealants.
Biological Research: It serves as a reagent in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Medicinal Chemistry: The compound is explored for its potential use in drug development, particularly in the design of silicon-containing pharmaceuticals with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of tert-Butyl(chloro)methyl(prop-2-en-1-yl)silane involves its reactivity with various nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack, while the prop-2-en-1-yl group can participate in addition reactions. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in different reactions.
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethyl(2-propynyloxy)silane: Similar in structure but contains a propynyloxy group instead of a prop-2-en-1-yl group.
tert-Butyldiphenyl(prop-2-ynyloxy)silane: Contains diphenyl groups and a propynyloxy group, differing in both the aryl and alkyne substituents.
Uniqueness
tert-Butyl(chloro)methyl(prop-2-en-1-yl)silane is unique due to the presence of both a chloromethyl and a prop-2-en-1-yl group, which allows it to participate in a diverse range of chemical reactions. The combination of these functional groups with the steric effects of the tert-butyl group makes it a versatile compound in synthetic chemistry and materials science.
Properties
CAS No. |
267881-70-9 |
|---|---|
Molecular Formula |
C8H17ClSi |
Molecular Weight |
176.76 g/mol |
IUPAC Name |
tert-butyl-chloro-methyl-prop-2-enylsilane |
InChI |
InChI=1S/C8H17ClSi/c1-6-7-10(5,9)8(2,3)4/h6H,1,7H2,2-5H3 |
InChI Key |
UEDAWZWQQLAKLP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(CC=C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2S)-2-methylbutoxy]phenol](/img/structure/B14249518.png)

![2,2,2-trifluoro-N-methyl-N-(2-oxa-7-azaspiro[3.4]octan-5-yl)acetamide](/img/structure/B14249536.png)
![Cyclohexanol, 4-[(5-bromo-2-chloro-4-pyrimidinyl)amino]-, trans-](/img/structure/B14249540.png)
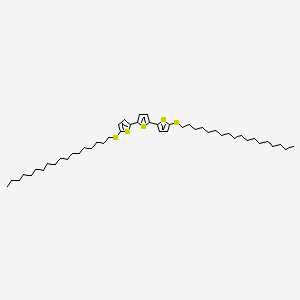
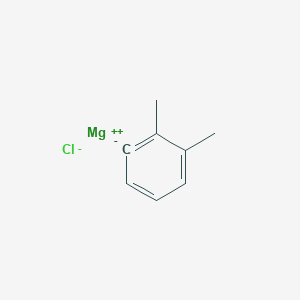

![5-thia-1,10-diazatricyclo[6.3.0.02,6]undeca-2,6,8,10-tetraene](/img/structure/B14249576.png)
![4-({Hydroxy[(naphthalen-1-yl)oxy]phosphoryl}oxy)butanoic acid](/img/structure/B14249584.png)

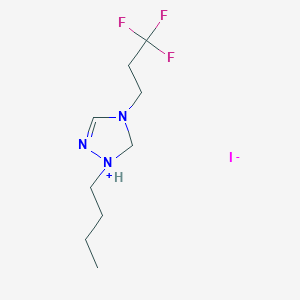
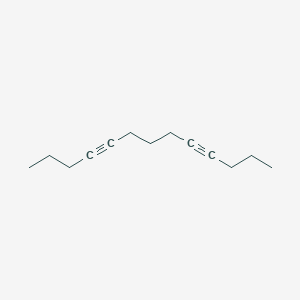
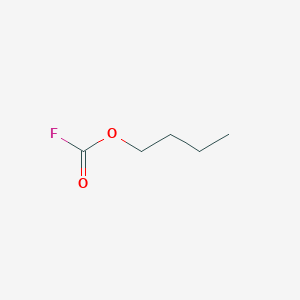
![7-Oxabicyclo[4.1.0]heptane, 1-(1-hexynyl)-](/img/structure/B14249602.png)
